Single-Site 15N Label for Tryptic Peptide Quantification
L-Lysine-15N dihydrochloride (single 15N label) produces an M+1 mass shift, which is demonstrably different from the M+2 shift of L-Lysine-15N2 dihydrochloride (both α and ε nitrogens labeled) and the M+8 shift of L-Lysine-13C6,15N2 dihydrochloride (fully labeled carbon backbone and both nitrogens) . This M+1 shift is specifically advantageous for tryptic peptide analysis, where it yields a clean 1 Da difference that is easily resolved without introducing the spectral crowding or overlapping isotopic envelopes associated with larger mass shifts .
| Evidence Dimension | Mass Shift (M+n) relative to unlabeled L-Lysine |
|---|---|
| Target Compound Data | M+1 |
| Comparator Or Baseline | L-Lysine-15N2 dihydrochloride: M+2; L-Lysine-13C6,15N2 dihydrochloride: M+8 |
| Quantified Difference | 1 Da (target) vs 2 Da and 8 Da (comparators) |
| Conditions | Mass spectrometry analysis of intact lysine or lysine-containing peptides |
Why This Matters
For procurement, selecting the M+1 variant (L-Lysine-15N dihydrochloride) is essential for applications requiring minimal mass shift to avoid interference from natural isotopic distributions, thereby ensuring high quantitative precision in LC-MS/MS workflows.
